molecular formula C9H7IN2O2 B15221437 methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B15221437
M. Wt: 302.07 g/mol
InChI Key: CJALZIBNRLHBFG-UHFFFAOYSA-N
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Description

Methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes an iodine atom at the 2-position and a carboxylate ester group at the 5-position of the pyrrolo[3,2-b]pyridine ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor followed by esterification. One common method involves the reaction of 2-bromo-1H-pyrrolo[3,2-b]pyridine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 2-position. This is followed by the esterification of the resulting 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolo[3,2-b]pyridine ring system.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under appropriate conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyrrolo[3,2-b]pyridine-5-carboxylic acid or other oxidized derivatives.

    Reduction Products: Reduction can yield reduced forms of the pyrrolo[3,2-b]pyridine ring system.

    Hydrolysis Products: Hydrolysis of the ester group results in the formation of 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.

Scientific Research Applications

Methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.

    Biological Studies: The compound is used in studies to investigate its biological activities, including its effects on cell proliferation, apoptosis, and signal transduction pathways.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological targets.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, derivatives of pyrrolo[3,2-b]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell growth and differentiation. The compound’s iodine atom and ester group contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate: This compound has the iodine atom at the 3-position instead of the 2-position, which can lead to different reactivity and biological activity.

    Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: This compound has a different substitution pattern on the pyrrolo[2,3-b]pyridine ring, which can affect its chemical properties and applications.

    7-Azaindole Derivatives: These compounds share a similar core structure but with variations in the substitution pattern, leading to differences in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-2-5-7(11-6)4-8(10)12-5/h2-4,12H,1H3

InChI Key

CJALZIBNRLHBFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC(=C2)I

Origin of Product

United States

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